molecular formula C18H26N2O2 B3317413 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester CAS No. 959536-05-1

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester

Cat. No.: B3317413
CAS No.: 959536-05-1
M. Wt: 302.4 g/mol
InChI Key: SJYHFLNJUSNPCI-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester is a complex organic compound with a unique structure. It belongs to the class of spiro compounds, which are characterized by a bicyclic system in which two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with a suitable spirocyclic precursor and then introduce the phenylmethyl and carboxylic acid groups through a series of reactions. The final step involves esterification to obtain the methyl ester derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenylmethyl group can be oxidized to form phenylmethanol or phenylformaldehyde.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The spirocyclic structure allows for substitution reactions at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Phenylmethanol, phenylformaldehyde.

  • Reduction: : 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester alcohol.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Medicinal Chemistry: : It has been studied for its activity as a γ-aminobutyric acid (GABA) receptor antagonist, which has implications for treating neurological disorders.

  • Industry: : The unique structural features of this compound make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as GABA receptors in the case of its medicinal applications. The binding to these receptors can modulate neurotransmitter activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

This compound is unique due to its spirocyclic structure and the presence of both phenylmethyl and carboxylic acid groups. Similar compounds might include other spirocyclic derivatives or compounds with similar functional groups, but the specific arrangement and combination of these groups in this compound set it apart.

List of Similar Compounds

  • 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-methyl-, 1,1-dimethylethyl ester

  • Other spirocyclic compounds with different substituents on the rings

Properties

IUPAC Name

methyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-22-17(21)20-13-9-18(10-14-20)7-11-19(12-8-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHFLNJUSNPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
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3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
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3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
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3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
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3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester

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